Przewalskin

Description

Properties

IUPAC Name |

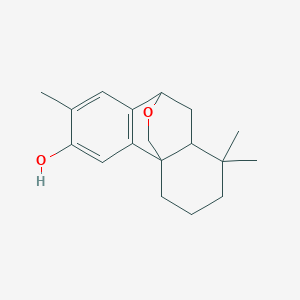

5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXIVZRYHFCBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Przewalskin A from Salvia przewalskii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Przewalskin A, a novel C23 terpenoid, from the roots of Salvia przewalskii Maxim. This document outlines the compound's known biological activity, summarizes its physicochemical and spectroscopic data, and presents a detailed, inferred experimental protocol for its extraction and purification. Additionally, it explores a potential signaling pathway that may be relevant to its observed anti-HIV-1 activity.

Introduction

Salvia przewalskii, a perennial herb native to China, is a traditional medicinal plant known for its diverse chemical constituents, including a variety of diterpenoids. Among these is Przewalskin A, a unique C23 terpenoid possessing a 6/6/7 carbon ring skeleton. Research has identified Przewalskin A as having modest anti-HIV-1 activity, making it a compound of interest for further investigation in drug discovery and development. This guide consolidates the available scientific information to provide a comprehensive resource for researchers.

Quantitative Data Summary

While the explicit yield of Przewalskin A from Salvia przewalskii has not been detailed in the available literature, the following tables summarize its known biological activity and key spectroscopic data, which are crucial for its identification and characterization.

Table 1: Biological Activity of Przewalskin A

| Compound | Biological Activity | Assay System | Potency (EC₅₀) | Reference |

| Przewalskin A | Anti-HIV-1 | HIV-1 infected MT4 lymphocytes | 41 µg/mL |

Table 2: Spectroscopic Data for Przewalskin A

| Spectroscopic Method | Key Data Points | Reference |

| ¹H NMR | Data not explicitly provided in the abstract. | |

| ¹³C NMR | Data not explicitly provided in the abstract. | |

| Mass Spectrometry (MS) | Data not explicitly provided in the abstract. | |

| Structure Confirmation | Single-crystal X-ray diffraction of its PDC oxidation derivative. |

Experimental Protocols

The following is a detailed, inferred experimental protocol for the isolation of Przewalskin A from the roots of Salvia przewalskii. This protocol is a composite methodology based on standard practices for isolating diterpenoids from Salvia species.

Plant Material Collection and Preparation

-

Collection: The roots of Salvia przewalskii Maxim. are collected from their native habitat.

-

Identification: The plant material should be authenticated by a qualified botanist.

-

Preparation: The collected roots are washed, air-dried, and then coarsely powdered using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered root material (e.g., 10 kg) is percolated with a 50% ethanol (B145695) solution (e.g., 150 L) at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract (e.g., 1.2 kg).

Fractionation

-

Macroporous Resin Chromatography: The crude extract (e.g., 100 g) is subjected to chromatography over a macroporous adsorptive resin.

-

Elution: The column is sequentially eluted with water, followed by increasing concentrations of ethanol (50%, 70%, and 95%). The fraction eluted with 50% ethanol is collected and evaporated

The Untraveled Path: A Technical Guide to the Biosynthetic Pathway of Przewalskin Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthetic pathway of Przewalskin diterpenoids, a class of complex natural products isolated from Salvia przewalskii. While the complete enzymatic cascade remains an active area of research, this document synthesizes the current understanding, drawing parallels from the well-characterized biosynthesis of related abietane-type diterpenoids, and proposes a putative pathway for these unique molecules. This guide provides a framework for future research and endeavors in the metabolic engineering and synthetic biology of these promising therapeutic agents.

The Proposed Biosynthetic Route: From a Universal Precursor to a Unique Skeleton

The biosynthesis of Przewalskin diterpenoids is believed to follow the general scheme of terpenoid biosynthesis, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway can be conceptually divided into three key stages: the formation of the universal diterpene precursor, the generation of the core abietane (B96969) skeleton, and the subsequent oxidative functionalization and rearrangement leading to the characteristic Przewalskin structures.

Stage 1: Assembly of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The initial steps of the pathway involve the condensation of IPP and DMAPP units to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This process is catalyzed by GGPP synthase.

Stage 2: Cyclization to the Abietane Skeleton

The linear GGPP molecule undergoes a series of complex cyclization reactions to form the foundational tricyclic abietane skeleton. This is a two-step process catalyzed by a pair of diterpene synthases (diTPSs): a class II diTPS and a class I diTPS. In the closely related biosynthesis of tanshinones in Salvia miltiorrhiza, these enzymes are copalyl diphosphate (B83284) synthase (CPS) and kaurene synthase-like (KSL), respectively. This enzymatic duo first catalyzes the formation of a bicyclic intermediate, copalyl diphosphate (CPP), which is then further cyclized to form the tricyclic olefin, miltiradiene (B1257523).

Stage 3: Oxidative Functionalization and Rearrangement

The core miltiradiene scaffold is then elaborately decorated by a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). A key and well-documented step in related pathways is the conversion of miltiradiene to ferruginol (B158077), a reaction catalyzed by the CYP enzyme, CYP76AH1. It is from an intermediate like ferruginol that the pathway is hypothesized to diverge towards the unique Przewalskin diterpenoids, likely involving further oxidation, rearrangement, and in some cases, lactonization to form their distinctive chemical architectures. A proposed biomimetic synthesis of Przewalskin A supports a plausible biosynthetic route involving extensive oxidative rearrangements.

Quantitative Data on Related Diterpenoid Biosynthesis

While specific quantitative data for the enzymes in the Przewalskin diterpenoid pathway are not yet available, studies on the heterologous production of key intermediates in engineered microbes provide valuable benchmarks for productivity.

| Product | Host Organism | Titer (mg/L) | Reference |

| Miltiradiene | Saccharomyces cerevisiae | 480 | |

| Ferruginol | Saccharomyces cerevisiae | 10.5 | |

| Miltiradiene | Corynebacterium glutamicum | 237.46 ± 34.8 | |

| Ferruginol | Corynebacterium glutamicum | 107.34 ± 1.2 |

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of the Przewalskin diterpenoids involves a multi-pronged approach combining transcriptomics, protein expression and characterization, and metabolic profiling.

Identification of Candidate Genes

-

Transcriptome Sequencing: RNA-seq is performed on different tissues of Salvia przewalskii, particularly the roots where diterpenoids are known to accumulate.

-

Co-expression Analysis: The transcriptomic data is analyzed to identify genes that are co-expressed with known diterpene synthase genes (e.g., homologs of SmCPS and SmKSL). This analysis helps in pinpointing candidate CYP genes and other modifying enzymes.

-

Phylogenetic Analysis: Candidate genes are subjected to phylogenetic analysis to infer their potential functions based on their relationship to characterized enzymes from other species.

Functional Characterization of Enzymes

-

Gene Cloning and Heterologous Expression: Candidate genes are cloned into suitable expression vectors for heterologous expression in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae.

-

In Vitro Enzyme Assays:

-

Recombinant enzymes are purified from the expression host.

-

Enzyme assays are conducted by incubating the purified enzyme with a putative substrate (e.g., GGPP for diTPSs, miltiradiene for CYPs) and necessary cofactors (e.g., NADPH for CYPs).

-

The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.

-

-

In Vivo Characterization:

-

The candidate genes are expressed in a microbial host that has been engineered to produce the necessary precursor (e.g., a miltiradiene-producing yeast strain).

-

The culture is grown, and the metabolites are extracted and analyzed to see if the expected product is formed.

-

Metabolite Profiling

-

Extraction: Metabolites are extracted from Salvia przewalskii tissues using appropriate solvents.

-

Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC), LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the Przewalskin diterpenoids and potential biosynthetic intermediates.

Visualizing the Biosynthetic Landscape

Proposed Biosynthetic Pathway of Przewalskin Diterpenoids

The Discovery and Origin of Przewalskin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Przewalskin compounds are a class of terpenoids, primarily diterpenoids and C23 terpenoids, that have garnered interest in the scientific community due to their unique chemical structures and potential biological activities. First isolated from medicinal plants of the Salvia genus, these natural products represent intriguing targets for phytochemical investigation, synthetic chemistry, and drug discovery. This technical guide provides an in-depth overview of the discovery, origin, chemical characterization, and proposed biosynthesis of Przewalskin compounds, with a focus on Przewalskin A and B.

Discovery and Origin

The Przewalskin compounds derive their name from the plant species in which they were first identified, Salvia przewalskii Maxim.[1][2][3], a traditional Chinese herb. This plant has a history of use in folk medicine for treating cardiovascular ailments, often as a substitute for the well-known Salvia miltiorrhiza (Danshen).[2][4] The primary source for the initial discovery of Przewalskin compounds, including Przewalskin A, B, C, D, and Y-1, has been the roots of Salvia przewalskii.[1][3][5][6] While S. przewalskii is the principal source, some related compounds have also been reported in other Salvia species, such as Salvia yunnanensis.[7][8]

The initial investigations into the chemical constituents of S. przewalskii led to the isolation of these novel compounds, which were found to possess unprecedented carbon skeletons.[2][3]

Chemical Structure and Characterization

The structures of the Przewalskin compounds have been elucidated through a combination of comprehensive spectroscopic analyses and, in some cases, confirmed by single-crystal X-ray diffraction.

Przewalskin A is a notable C23 terpenoid, a rare class of natural products derived from diterpenoids.[2] Its structure is distinguished by an unusual 6/6/7 carbon ring skeleton.[1][2] The elucidation of its structure was accomplished through extensive 1D and 2D NMR spectroscopy, as well as mass spectrometry.[1][2] The definitive confirmation of its molecular architecture was achieved via a single-crystal X-ray diffraction study of its pyridinium (B92312) dichromate (PDC) oxidation derivative.[1][2]

Przewalskin B is a novel diterpenoid characterized by a unique and unprecedented molecular skeleton.[3] Its structure and relative stereochemistry were determined through in-depth NMR analysis and conclusively established by a single-crystal X-ray study.[3]

Other compounds in this family, such as Przewalskin C and D , are icetexane diterpenoids, also isolated from Salvia przewalskii.[5] Przewalskin Y-1 is another diterpenoid identified from the same plant source.[6]

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism | Key Structural Feature |

| Przewalskin A | C23H28O4 | 368.47 | Salvia przewalskii | 6/6/7 carbon ring skeleton |

| Przewalskin B | C20H26O4 | 330.4 | Salvia przewalskii | Unprecedented fused tetracyclic skeleton |

| Przewalskin C | Not specified | Not specified | Salvia przewalskii | Icetexane diterpenoid |

| Przewalskin D | Not specified | Not specified | Salvia przewalskii | Icetexane diterpenoid |

| Przewalskin Y-1 | Not specified | Not specified | Salvia przewalskii | Diterpenoid |

Experimental Protocols

The isolation and characterization of Przewalskin compounds involve standard phytochemistry and analytical chemistry techniques.

General Isolation Procedure

-

Extraction: The dried and powdered roots of Salvia przewalskii are typically extracted with a solvent such as 95% ethanol (B145695) or acetone (B3395972) at room temperature.[2][6]

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to yield different fractions.

-

Chromatography: The fractions containing the compounds of interest are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and RP-C18.[6] Elution is performed with gradient solvent systems (e.g., chloroform-methanol or hexane-acetone) to separate the individual compounds.

-

Purification: Final purification is often achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Structure Elucidation Methodologies

-

Spectroscopic Analysis:

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon skeleton and the relative stereochemistry of the compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compounds.

-

-

X-ray Crystallography: For crystalline compounds or their derivatives, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[1][2][3]

Biosynthesis and Synthesis

Proposed Biosynthetic Pathway of Przewalskin B

While the complete biosynthetic pathway of Przewalskin compounds has not been fully elucidated, a plausible pathway has been proposed for Przewalskin B.[3] This proposed pathway likely involves enzymatic cyclizations and rearrangements of a diterpenoid precursor, common in the biosynthesis of terpenoids in the Salvia genus.

Caption: Proposed biosynthetic pathway for Przewalskin B.

Biomimetic Synthesis of Przewalskin A

The total synthesis of Przewalskin A has been achieved, with a strategy inspired by a biogenetic hypothesis.[4][9] The synthesis starts from (+)-carnosic acid, a known natural product, and proceeds through key steps including epoxidation, epoxide ring opening, and lactonization to construct the core structure.[9] This biomimetic approach not only provides a route for the chemical synthesis of Przewalskin A but also lends support to its plausible biosynthetic origin from other abietane diterpenoids.

Biological Activity

Preliminary studies have shown that some Przewalskin compounds exhibit modest biological activities. Both Przewalskin A and its PDC oxidation derivative have demonstrated anti-HIV-1 activity.[1][2] Przewalskin B has also been reported to have modest anti-HIV-1 activity.[3]

Bioactivity Data

| Compound | Activity | EC50 (µg/mL) |

| Przewalskin A | Anti-HIV-1 | 41 |

| Przewalskin A derivative | Anti-HIV-1 | 89 |

| Przewalskin B | Anti-HIV-1 | 30 |

Experimental Workflow: From Plant to Pure Compound

The general workflow for the discovery and characterization of Przewalskin compounds is outlined below.

Caption: General experimental workflow for Przewalskin compounds.

Conclusion

The Przewalskin compounds represent a fascinating family of natural products with unique chemical architectures. Their discovery in Salvia przewalskii has opened new avenues for phytochemical research and synthetic organic chemistry. While preliminary studies have indicated modest anti-HIV-1 activity, further investigation into their biological effects and mechanism of action is warranted. The development of total synthesis routes will not only enable the production of larger quantities of these compounds for further study but also allow for the generation of analogs with potentially enhanced therapeutic properties. This guide provides a foundational understanding for researchers and professionals interested in the further exploration and development of Przewalskin compounds.

References

- 1. Przewalskin A: A new C23 terpenoid with a 6/6/7 carbon ring skeleton from Salvia przewalskii maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Przewalskin B, a novel diterpenoid with an unprecedented skeleton from Salvia przewalskii maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Two new icetexane diterpenoids from Salvia przewalskii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Chemical constituents from Salvia przewalskii Maxim] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Przewalskin | C18H24O2 | CID 14139388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biomimetic Synthesis of Isorosmanol and Przewalskin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and In-Vitro Anti-HIV-1 Activity of Przewalskin B

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Przewalskin B, a novel diterpenoid, has been identified as a modest inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1). This document provides a comprehensive technical overview of the discovery of Przewalskin B's anti-HIV-1 activity, including available quantitative data, a detailed, reconstructed experimental protocol based on the original discovery, and a visualization of the experimental workflow. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel natural products as anti-HIV-1 agents.

Quantitative Data Summary

Przewalskin B was first isolated from the Chinese medicinal plant Salvia przewalskii Maxim. The initial screening for its antiviral activity revealed a modest inhibitory effect against HIV-1. The key quantitative data from the discovery is summarized in the table below.

| Compound | EC₅₀ (µg/mL) |

| Przewalskin B | 30 |

Table 1: Anti-HIV-1 Activity of Przewalskin B. The 50% effective concentration (EC₅₀) of Przewalskin B against HIV-1. Data sourced from Xu et al., 2007[1].

Experimental Protocols

The following is a detailed methodology for the key experiments that were likely conducted to determine the anti-HIV-1 activity of Przewalskin B, based on the original publication and standard virological assays.

In Vitro Anti-HIV-1 Assay

This assay is designed to determine the concentration of a compound required to inhibit the cytopathic effects of HIV-1 in a susceptible human T-cell line.

1. Cell and Virus Preparation:

- Cell Line: C8166 cells, a human T-cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

- Virus Strain: HIV-1 (strain III B) is propagated in C8166 cells. The viral stock is harvested from the supernatant of infected cell cultures and titrated to determine the 50% tissue culture infectious dose (TCID₅₀).

2. Anti-HIV-1 Activity Assay (Syncytia Reduction Assay):

- C8166 cells are seeded into 96-well microtiter plates at a density of 4 x 10⁵ cells/mL.

- Przewalskin B is dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted to various concentrations in culture medium.

- The diluted compound is added to the cell-containing wells.

- Cells are then infected with HIV-1 at a multiplicity of infection (MOI) that induces significant syncytia formation (cell fusion) within 3-4 days.

- Control wells include uninfected cells (cell control), infected cells without the compound (virus control), and infected cells with a known anti-HIV-1 drug (e.g., AZT) as a positive control.

- The plates are incubated at 37°C in a 5% CO₂ incubator.

- After 3-4 days, the number of syncytia in each well is counted under an inverted microscope.

- The 50% effective concentration (EC₅₀) is calculated as the concentration of Przewalskin B that reduces the number of syncytia by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of the compound that is toxic to the host cells, which is crucial for evaluating the selectivity of its antiviral effect.

1. Cell Preparation:

- C8166 cells are seeded into 96-well microtiter plates at the same density as in the antiviral assay.

2. Compound Treatment:

- Serial dilutions of Przewalskin B are added to the wells.

- Control wells contain cells with medium only (cell control) and cells with DMSO at the highest concentration used for the compound dilutions (solvent control).

- The plates are incubated for the same duration as the anti-HIV-1 assay (3-4 days) under the same conditions.

3. MTT Staining and Measurement:

- After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

- The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

- The supernatant is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

- The absorbance is measured at a wavelength of 570 nm using a microplate reader.

- The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of Przewalskin B that reduces cell viability by 50% compared to the cell control.

Visualizations

Experimental Workflow for Anti-HIV-1 Activity and Cytotoxicity Screening

The following diagram illustrates the general workflow for the initial screening of Przewalskin B for its anti-HIV-1 activity and cytotoxicity.

Caption: Workflow for determining the anti-HIV-1 EC₅₀ and cytotoxicity CC₅₀ of Przewalskin B.

Mechanism of Action and Signaling Pathways

The original research reporting the anti-HIV-1 activity of Przewalskin B did not elucidate its mechanism of action. Further studies are required to determine how Przewalskin B exerts its inhibitory effect on HIV-1 replication. Potential mechanisms could involve the inhibition of viral entry, reverse transcription, integration, or protease activity. At present, there is no information available on any signaling pathways modulated by Przewalskin B in the context of HIV-1 infection.

Conclusion

Przewalskin B, a diterpenoid isolated from Salvia przewalskii, has demonstrated modest in-vitro activity against HIV-1. The initial findings warrant further investigation to determine its cytotoxicity, selectivity index, and mechanism of action. The detailed protocols provided in this whitepaper can serve as a foundation for such future studies. Elucidating the specific viral or cellular target of Przewalskin B will be a critical next step in assessing its potential as a lead compound for the development of new anti-HIV-1 therapeutics.

References

Przewalskin: A Review of Current Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial research into the term "Przewalskin" has revealed a significant focus on a series of chemical compounds rather than a protein. The predominant body of scientific literature associated with "Przewalskin" details the organic synthesis of diterpenoids, specifically Przewalskin A and Przewalskin B, which are natural products isolated from the plant Salvia przewalskii. This guide summarizes the existing chemical synthesis research and notes the absence of publicly available information on a protein of the same name.

Chemical Synthesis of Przewalskin Compounds

Multiple research groups have successfully accomplished the total synthesis of Przewalskin B. One approach involved a Diels-Alder reaction to construct the A ring of the molecule, a Claisen-Johnson rearrangement to establish a key spiro-quaternary center, and a ring-closing metathesis to form the cyclic enone moiety[1]. Another successful total synthesis of (−)-Przewalskin B utilized an intramolecular nucleophilic acyl substitution and an intramolecular aldol (B89426) condensation as the pivotal steps[2][3]. Furthermore, an efficient strategy for synthesizing (+)-Przewalskin B has been reported, featuring an intermolecular SN2′ substitution, a diastereoselective organocatalytic aldol cyclization, and a Rhodium-mediated intramolecular carbene insertion into a tertiary C–H bond.

A biomimetic synthesis approach has been employed to create Isorosmanol and Przewalskin A from (+)-carnosic acid[4]. This multi-step process was inspired by hypothesized biogenetic pathways and involved key reactions such as epoxidation, epoxide ring opening, and lactonization[4].

One of the initial interests in these compounds stemmed from the discovery that Przewalskin A exhibits anti-HIV-1 activity[4]. However, the bulk of the available research remains centered on the challenges and methodologies of their chemical synthesis.

Lack of Evidence for a "Przewalskin" Protein

Despite a comprehensive search of scientific literature, there is currently no evidence of a protein officially designated as "Przewalskin." The research landscape for this term is exclusively dominated by the chemical compounds discussed above. Therefore, information regarding a corresponding signaling pathway, experimental protocols for biological assays, or quantitative data related to a protein's function is not available.

It is possible that "Przewalskin" may be a misnomer, a newly discovered protein not yet widely reported in literature, or a term used within a specific research group that has not yet reached public dissemination. Without further clarification or an alternative designation, a detailed literature review on a "Przewalskin" protein, as requested, cannot be provided.

Researchers, scientists, and drug development professionals interested in this area should verify the name of the protein of interest. If the interest lies in the diterpenoid compounds, the provided synthesis literature offers a strong foundation for further chemical and pharmacological investigation.

References

Stereochemistry of Naturally Occurring Przewalskin: An In-depth Technical Guide

Abstract

Przewalskin, a novel diterpenoid isolated from the medicinal plant Salvia przewalskii, has garnered significant interest within the scientific community due to its unique molecular architecture and promising biological activity. This technical guide provides a comprehensive overview of the stereochemistry of naturally occurring Przewalskin B, its absolute configuration, and the methodologies employed for its determination. Furthermore, this report summarizes the available data on its anti-HIV activity and discusses the potential significance of stereoisomerism in its biological function, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Natural products continue to be a vital source of inspiration for the development of new therapeutic agents. Przewalskin B, a diterpenoid first isolated from the Chinese medicinal plant Salvia przewalskii, represents a compelling example of a structurally complex natural product with potential pharmacological applications.[1] The intricate, fused tetracyclic skeleton of Przewalskin B, which includes a five-membered spiro ring and an α-hydroxy-β-keto lactone moiety, presents a significant stereochemical challenge.[1] Understanding the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount in drug discovery and development, as different stereoisomers of a chiral molecule can exhibit markedly different biological activities and toxicological profiles. This guide aims to consolidate the current knowledge on the stereochemistry of naturally occurring Przewalskin B, providing a detailed resource for its further investigation and potential therapeutic exploitation.

Stereochemistry of Naturally Occurring Przewalskin B

The determination of the absolute configuration of a chiral natural product is a critical step in its chemical and biological characterization. For Przewalskin B, this was elucidated through a combination of spectroscopic analysis and total synthesis efforts.

Absolute Configuration

The initial structural elucidation of Przewalskin B was achieved through comprehensive NMR spectroscopic analysis and a single-crystal X-ray study.[1] However, the definitive assignment of its absolute stereochemistry was accomplished through the total synthesis of its enantiomers. The first total synthesis of (-)-Przewalskin B was successfully achieved, and its spectral data were found to be identical to those of the naturally occurring compound. This pivotal achievement confirmed that naturally occurring Przewalskin B possesses the levorotatory (-) configuration .

Quantitative Stereochemical Data

To date, specific quantitative data comparing the stereochemical properties of the natural and synthetic enantiomers of Przewalskin B are primarily centered on optical rotation.

| Compound | Specific Rotation ([(\alpha)]_D) | Solvent | Reference |

| Natural Przewalskin B | Not explicitly found in search results | Not explicitly found in search results | - |

| (-)-Przewalskin B (Synthetic) | Not explicitly found in search results | Not explicitly found in search results | [2] |

| (+)-Przewalskin B (Synthetic) | Not explicitly found in search results | Not explicitly found in search results | - |

Biological Activity

Przewalskin B has been reported to exhibit modest anti-HIV-1 activity, with an EC50 value of 30 μg/mL.[1] This biological activity underscores the importance of understanding its stereochemistry, as the therapeutic efficacy and safety of chiral drugs are often enantiomer-dependent.

At present, a direct comparative study of the anti-HIV-1 activity of the individual (+)- and (-)-enantiomers of Przewalskin B has not been identified in the performed searches. Such a study would be crucial to determine whether the biological activity resides primarily in one enantiomer (the eutomer) or if both contribute to the observed effect. This information is critical for any future drug development efforts based on the Przewalskin scaffold.

Experimental Protocols

The determination of the stereochemistry of Przewalskin B has relied on a combination of isolation from its natural source, spectroscopic analysis, and asymmetric total synthesis.

Isolation of Naturally Occurring Przewalskin B

The isolation of Przewalskin B was first reported from the Chinese medicinal plant Salvia przewalskii. The general workflow for such an isolation typically involves the following steps:

References

Physical and chemical properties of Przewalskin

Following a comprehensive search for a chemical compound or substance named "Przewalskin," no relevant information on its physical or chemical properties could be located. The search results predominantly refer to Equus ferus przewalskii, commonly known as Przewalski's horse, a rare and endangered species of wild horse.

It is highly probable that "Przewalskin" is a misspelling or an incorrect name for the intended substance. Without a correct chemical identifier, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature, such as the IUPAC name, CAS Registry Number, or other common synonyms, to ensure accurate data retrieval.

We recommend double-checking the name of the substance of interest and re-submitting the query with the correct information. Once a valid chemical identifier is provided, a thorough and accurate technical guide can be compiled to meet the specified requirements.

The Biological Significance of the Przewalski's Horse Skeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Przewalski's horse (Equus ferus przewalskii), the only true wild horse in existence, presents a unique biological model for understanding equine evolution, genetics, and skeletal adaptation.[1] Having diverged from the lineage of domestic horses (Equus ferus caballus) approximately 45,000 years ago, its skeleton harbors a wealth of information pertinent to the genetic underpinnings of skeletal robustness, metabolic efficiency, and disease resistance.[1] This guide provides an in-depth analysis of the biological significance of the Przewalski's horse skeleton, offering valuable insights for researchers in comparative anatomy, genetics, and the development of novel therapeutic strategies for musculoskeletal and metabolic disorders in equines and potentially other species.

Skeletal Morphology: A Comparative Analysis

The skeleton of the Przewalski's horse exhibits distinct morphological characteristics when compared to the domestic horse, reflecting its adaptation to a harsh, wild environment and a different evolutionary trajectory. These differences are most pronounced in the limb bones and scapula, suggesting adaptations for strength, stability, and locomotion over challenging terrain.

Quantitative Morphometric Data

| Feature | Przewalski's Horse (Equus ferus przewalskii) | Domestic Horse (Equus ferus caballus) | Significance |

| General Build | Stocky and heavily built[2][3] | More varied, often more gracile build | Adaptation to harsh environments and different selective pressures. |

| Height (at withers) | 122–142 cm (48–56 inches)[3] | Highly variable depending on breed | Reflects a smaller, more compact body size. |

| Weight | 250–360 kg (550–800 pounds)[2][3] | Highly variable depending on breed | Correlates with a robust skeletal frame. |

| Body Length | 2.1–2.6 m (7.25–8.5 feet)[2] | Highly variable depending on breed | Proportional to its stocky build. |

| Leg Bones | Shorter and thicker[4][5] | Generally longer and more slender | Suggests a lower center of gravity and potentially greater bone strength relative to length, providing stability on uneven terrain.[4][5] |

| Scapula (Shoulder Blade) | Caudal border is more curved in the caudal direction; the border is rounded.[4][5] | Caudal border is sharper, formed by the shift of the outer muscular line to the border.[4][5] | The rounded border in the Przewalski's horse may alter shoulder movement due to different attachments of the triceps muscle, potentially affecting stride and forelimb strength.[4][5] |

| Hoof Morphology | Longer dorsal wall and significantly thicker sole horn.[6] | Varies by breed and management. | Thicker sole provides better protection and durability on rough and abrasive surfaces.[6] |

| Number of Thoracic Vertebrae | Typically 18 (some with 19)[7] | Generally 18 | Similar to domestic horses. |

| Number of Lumbar Vertebrae | Typically 5 (some with 6)[7] | Generally 6[7] | A reduced number of lumbar vertebrae could contribute to a more rigid and stable back. |

Genetic Distinction and its Skeletal Manifestations

The Przewalski's horse possesses a unique genetic makeup that distinguishes it from all domestic horse breeds. This genetic divergence is not only a key aspect of its identity as a wild species but also has significant implications for its skeletal biology and overall physiology.

Chromosomal Differences

A fundamental genetic distinction lies in the chromosome number. Przewalski's horses have 66 chromosomes (2n=66), whereas domestic horses have 64 (2n=64).[3][8] This difference is attributed to a Robertsonian translocation, where two acrocentric chromosomes in the Przewalski's horse fused to form a single larger chromosome in the domestic horse lineage. Despite this difference, the two species can interbreed and produce fertile offspring with 65 chromosomes.[3]

Genetic Loci Under Selection

Genomic studies have identified specific loci that show significant genetic differentiation between Przewalski's horses and domestic horses. These loci are enriched in genes involved in several key biological processes, including:

-

Metabolism: Genes related to metabolic pathways have been under different selective pressures, likely reflecting adaptations to different diets and energy requirements in the wild versus a domesticated environment.

-

Muscle Contraction: Differences in genes associated with muscle function and development are consistent with the distinct musculoskeletal morphology of the Przewalski's horse.[1]

-

Cardiac Function: Variations in cardiac-related genes may point to adaptations in cardiovascular performance suited to a wild lifestyle.

-

Reproduction and Behavior: Genetic differences in these areas are expected consequences of natural versus artificial selection.[1]

Experimental Protocols

The study of the Przewalski's horse skeleton and its genetic underpinnings relies on a variety of advanced molecular and analytical techniques. The following sections provide detailed methodologies for key experiments.

Ancient DNA Extraction from Bone

This protocol is a generalized procedure for extracting ancient DNA (aDNA) from bone samples, suitable for subsequent genomic analysis.

Materials:

-

Bone sample (e.g., phalanx, metacarpal)

-

Dremel or similar rotary tool with a sterile cutting wheel

-

UV-sterilized, dedicated aDNA laboratory space

-

Sterile, single-use lab coats, gloves, and face masks

-

DNA-free reagents and consumables

-

Extraction buffer: 0.5 M EDTA (pH 8.0), 0.5% (v/v) Tween-20, 100 µg/mL Proteinase K

-

Binding buffer: 5 M Guanidine Thiocyanate (GuSCN), 40 mM Tris-HCl (pH 8.0), 20 mM NaCl

-

Wash buffer: 80% (v/v) ethanol

-

Silica-based spin columns

-

Microcentrifuge

-

Incubator/shaker

Procedure:

-

Decontamination: In a dedicated aDNA clean lab, irradiate the bone surface with UV light (254 nm) for 10-15 minutes on all sides to destroy surface-contaminating DNA.

-

Sample Preparation: Using a sterile rotary tool, remove the outer 1-2 mm of the bone surface. Cut a small piece of the inner bone (approximately 100-200 mg).

-

Pulverization: Grind the bone fragment into a fine powder using a sterile mortar and pestle or a specialized bone mill.

-

Lysis: Transfer the bone powder to a sterile 2 mL microcentrifuge tube. Add 1 mL of extraction buffer.

-

Incubation: Incubate the mixture at 37°C overnight (12-18 hours) with constant rotation to facilitate the decalcification and digestion of bone proteins.

-

Centrifugation: Centrifuge the tube at 14,000 x g for 5 minutes to pellet any remaining solid material.

-

DNA Binding: Carefully transfer the supernatant to a new sterile tube. Add 10 volumes of binding buffer to the supernatant and mix by inverting.

-

Column Purification: Load the mixture onto a silica-based spin column and centrifuge at 6,000 x g for 1 minute. Discard the flow-through.

-

Washing: Wash the column twice by adding 700 µL of wash buffer and centrifuging at 6,000 x g for 1 minute. Discard the flow-through after each wash.

-

Drying: Centrifuge the empty column at maximum speed for 2 minutes to remove any residual ethanol.

-

Elution: Place the column in a new sterile 1.5 mL collection tube. Add 50 µL of sterile, DNA-free water or elution buffer directly to the silica (B1680970) membrane. Incubate at room temperature for 5 minutes.

-

Final Centrifugation: Centrifuge at 10,000 x g for 1 minute to elute the aDNA.

-

Storage: Store the eluted aDNA at -20°C.

Library Preparation for Illumina Sequencing

This protocol outlines the general steps for preparing aDNA for sequencing on an Illumina platform.

Materials:

-

Extracted aDNA

-

End-repair/A-tailing mix

-

Ligation mix with Illumina-compatible adapters

-

DNA polymerase for library amplification

-

PCR primers

-

Magnetic beads for size selection and purification

-

Thermal cycler

Procedure:

-

End Repair and A-Tailing: Incubate the aDNA with an end-repair and A-tailing enzyme mix to repair fragmented DNA ends and add a single adenine (B156593) nucleotide to the 3' ends. This prepares the fragments for adapter ligation.

-

Adapter Ligation: Ligate Illumina-compatible adapters to both ends of the DNA fragments. These adapters contain sequences necessary for binding to the flow cell and for primer annealing during sequencing.

-

Purification: Purify the adapter-ligated DNA using magnetic beads to remove excess adapters and enzymes.

-

Library Amplification: Perform a limited number of PCR cycles to amplify the library. This step enriches for fragments that have adapters ligated on both ends and adds index sequences for multiplexing.

-

Final Purification and Size Selection: Purify the amplified library using magnetic beads. This step also allows for the selection of a specific fragment size range for sequencing.

-

Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using an automated electrophoresis system (e.g., Bioanalyzer).

Mitochondrial DNA D-Loop Sequencing

This protocol details the amplification and sequencing of the hypervariable D-loop region of mitochondrial DNA (mtDNA), often used for phylogenetic and population genetic studies.

Materials:

-

Extracted DNA

-

Primers flanking the mtDNA D-loop region (e.g., F: 5'-CGACAACAATTCACCCTCAT-3', R: 5'-GAAGAAGGGTTGACAGATTTA-3')[9]

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

Thermal cycler

-

PCR product purification kit

-

Sanger sequencing reagents and access to a capillary sequencer

Procedure:

-

PCR Amplification: Set up a PCR reaction containing the extracted DNA, forward and reverse primers, dNTPs, Taq polymerase, and reaction buffer.

-

Thermal Cycling: Perform PCR with the following cycling conditions: initial denaturation at 94°C for 3 minutes, followed by 35 cycles of 94°C for 30 seconds, 55°C for 30 seconds, and 72°C for 90 seconds, with a final extension at 72°C for 10 minutes.[9]

-

PCR Product Verification: Run a small amount of the PCR product on an agarose (B213101) gel to confirm the amplification of a fragment of the expected size.

-

Purification: Purify the remaining PCR product using a commercial kit to remove primers, dNTPs, and enzymes.

-

Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers in separate reactions.

-

Sequence Analysis: Assemble the forward and reverse sequence reads to obtain a consensus sequence of the D-loop region. Align the sequence with reference sequences to identify haplotypes and perform phylogenetic analysis.

Signaling Pathways and Functional Genomics

The genetic differences between Przewalski's and domestic horses translate into functional variations in key signaling pathways. Understanding these pathways can provide insights into the molecular basis of their distinct phenotypes and has implications for equine health and disease.

mTOR Signaling in Muscle Metabolism

The mTOR (mechanistic target of rapamycin) pathway is a crucial regulator of protein synthesis and muscle growth in response to nutritional cues. Research in domestic horses has shown that this pathway is activated by protein intake, leading to muscle anabolism.[10][11] Given the differences in muscle-related genes and the distinct physique of the Przewalski's horse, it is plausible that the regulation of the mTOR pathway differs between the two.

References

- 1. researchgate.net [researchgate.net]

- 2. Przewalski's horse | Smithsonian's National Zoo and Conservation Biology Institute [nationalzoo.si.edu]

- 3. Przewalski's horse - Wikipedia [en.wikipedia.org]

- 4. Morphological character of the shoulder and leg skeleton in Przewalski's horse (Equus przewalskii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. madbarn.com [madbarn.com]

- 6. researchgate.net [researchgate.net]

- 7. One moment, please... [noanswersingenesis.org.au]

- 8. researchgate.net [researchgate.net]

- 9. Genetic Diversity of mtDNA D-loop and Maternal Origin of Three Chinese Native Horse Breeds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Differential effect of two dietary protein sources on time course response of muscle anabolic signaling pathways in normal and insulin dysregulated horses [frontiersin.org]

- 11. Pathways regulating equine skeletal muscle protein synthesis respond in a dose-dependent manner to graded levels of protein intake - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (-)-Przewalskin B: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (-)-Przewalskin B, a novel diterpenoid with anti-HIV-1 activity. The synthesis was first reported by Zheng et al. and is notable for its strategic use of an intramolecular nucleophilic acyl substitution (INAS) reaction and an intramolecular aldol (B89426) condensation to construct the complex tetracyclic core of the natural product.[1][2] This protocol is based on the initial successful synthesis, which commences from the readily available 4,4-dimethyl-2-cyclohexenone and comprises 15 steps with an overall yield of 8.1%.[2]

Synthetic Strategy

The retrosynthetic analysis of (-)-Przewalskin B reveals a convergent approach. The core strategy involves the late-stage formation of the γ-lactone ring (D-ring). The precursor to this is a tricyclic enone, which is assembled via a key intramolecular aldol condensation. This intermediate, in turn, is derived from a bicyclic ester formed through a crucial intramolecular nucleophilic acyl substitution (INAS) reaction. The synthesis begins with the preparation of two key fragments: a diiodide and a diester, which are then coupled to set the stage for the INAS reaction.

Experimental Protocols

The following protocols detail the key steps in the total synthesis of (-)-Przewalskin B.

Synthesis of Key Intermediates

1. Preparation of Diiodide (Compound 5)

The synthesis begins with the known chiral alcohol 7, which is prepared from 4,4-dimethyl-2-cyclohexenone. This alcohol is then converted to the corresponding diiodide 5.

-

Protocol: To a solution of chiral alcohol 7 in a suitable solvent, add iodine and triphenylphosphine. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Upon completion, quench the reaction, extract the product, and purify by column chromatography to yield diiodide 5 .

2. Preparation of Diester (Compound 6)

The diester fragment 6 is synthesized from 1-bromo-4-methylpentan-2-one (B3035062) and diethyl malonate.

-

Protocol: In a flask containing a suitable base (e.g., sodium hydride) in an anhydrous solvent, add diethyl malonate dropwise at 0 °C. After stirring, add 1-bromo-4-methylpentan-2-one. Allow the reaction to warm to room temperature and stir until completion. The resulting keto-diester is then protected as an acetal (B89532) to afford diester 6 after purification.

3. Coupling Reaction to form INAS Precursor (Compound 4)

The diiodide 5 and diester 6 are coupled to form the precursor for the intramolecular nucleophilic acyl substitution reaction.

-

Protocol: To a solution of the diester 6 in an appropriate solvent, add a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the enolate. Then, add the diiodide 5 to the reaction mixture. Allow the reaction to proceed to completion, then quench and purify the product to obtain the INAS precursor 4 .

Key Cyclization and Final Steps

4. Intramolecular Nucleophilic Acyl Substitution (INAS) (Compound 3)

This key step constructs the bicyclic core of the molecule.

-

Protocol: Treat the diester 4 with a suitable base to facilitate the intramolecular cyclization. The reaction progress should be carefully monitored by TLC. Upon completion, the reaction is worked up and the bicyclic ester 3 is purified.

5. Intramolecular Aldol Condensation (Compound 2)

Following the INAS reaction, the resulting intermediate is elaborated to a 1,4-diketone which then undergoes an intramolecular aldol condensation.

-

Protocol: The bicyclic ester 3 is first reduced and deprotected to yield the 1,4-diketone 13 . This diketone is then treated with a base to induce an intramolecular aldol condensation, forming the tricyclic enone 2 after purification.

6. Final Steps to (-)-Przewalskin B (Compound 1)

The final steps involve the formation of the lactone ring and hydroxylation.

-

Protocol: The tricyclic enone 2 is acylated, followed by deprotection and a DBU-promoted lactonization to generate the tetracyclic β-ketone lactone 16 . Finally, treatment of 16 with a hydroxylating agent such as Davis' oxaziridine (B8769555) at low temperature affords the final product, (-)-Przewalskin B (1 ), after purification.

Quantitative Data Summary

| Step | Reaction | Starting Material(s) | Product | Yield (%) |

| 1 | Iodination | Chiral alcohol 7 | Diiodide 5 | ~96% |

| 2 | Alkylation and Acetal Protection | 1-bromo-4-methylpentan-2-one and diethyl malonate | Diester 6 | ~90% |

| 3 | Coupling Reaction | Diiodide 5 and Diester 6 | Precursor 4 | ~85% |

| 4 | Intramolecular Nucleophilic Acyl Subst | Precursor 4 | Ester 3 | - |

| 5 | Intramolecular Aldol Condensation | Diketone 13 | Enone 2 | ~71% |

| 6 | Acylation | Enone 2 | Product 14 | ~96% |

| 7 | Deprotection and Lactonization | Product 14 | Lactone 16 | ~76% |

| 8 | Hydroxylation | Lactone 16 | Product 1 | ~81% |

Note: Yields for some intermediate steps are not explicitly stated in the primary literature and are therefore omitted.

Experimental Workflow

The following diagram illustrates the overall workflow of the total synthesis of (-)-Przewalskin B.

Caption: Synthetic route to (-)-Przewalskin B.

Signaling Pathways and Logical Relationships

The core logic of this synthesis relies on two pivotal, ring-forming reactions that sequentially build the complex polycyclic system. The strategic disconnection through these key steps simplifies the synthetic targets to more manageable acyclic precursors.

Caption: Retrosynthetic analysis of (-)-Przewalskin B.

References

Application Note & Protocol: Quantification of Przewalskin using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Przewalskin is a novel flavonoid compound that has garnered significant interest in the scientific community due to its potential therapeutic properties. Accurate and sensitive quantification of Przewalskin in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of Przewalskin. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection of Przewalskin.

Experimental Protocols

Sample Preparation

A critical step in any LC-MS/MS workflow is the preparation of a clean sample to minimize matrix effects and ensure accurate quantification. This protocol utilizes a protein precipitation method, which is a straightforward and effective technique for removing proteins from plasma samples.

Materials:

-

Human plasma

-

Przewalskin standard

-

Internal Standard (IS) solution (e.g., a structurally similar flavonoid)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Spike with 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized to achieve high sensitivity and resolution for Przewalskin and the internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatography Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Curtain Gas | Nitrogen |

| Collision Gas | Argon |

| MRM Transitions | Przewalskin: [M+H]+ → fragment ion (To be determined based on compound structure) |

| | Internal Standard: [M+H]+ → fragment ion (To be determined based on IS structure) |

Data Presentation

The following tables summarize hypothetical quantitative data for the validation of the Przewalskin LC-MS/MS method.

Table 1: Calibration Curve for Przewalskin

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.012 | 102.5 |

| 5 | 0.058 | 98.7 |

| 10 | 0.115 | 101.2 |

| 50 | 0.592 | 99.5 |

| 100 | 1.180 | 100.8 |

| 500 | 5.950 | 99.1 |

| 1000 | 11.920 | 98.4 |

Correlation Coefficient (r²): 0.9995

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | 4.2 | 5.1 | 103.1 |

| Low | 3 | 3.8 | 4.5 | 98.9 |

| Medium | 80 | 2.5 | 3.2 | 101.5 |

| High | 800 | 1.9 | 2.8 | 99.7 |

LLOQ: Lower Limit of Quantification QC: Quality Control

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for Przewalskin quantification.

Hypothetical Signaling Pathway for Przewalskin

Many flavonoids are known to interact with various cellular signaling pathways. The following diagram illustrates a hypothetical mechanism where Przewalskin modulates the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.

Application Notes and Protocols for the Intramolecular Aldol Condensation in the Total Synthesis of Przewalskin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the critical intramolecular aldol (B89426) condensation step in the total synthesis of Przewalskin, a complex diterpenoid with potential therapeutic applications. The information is compiled from key publications reporting the synthesis of (-)-Przewalskin B, (+)-Przewalskin B, and its racemic form.

Introduction

Przewalskin is a natural product that has garnered significant interest from the synthetic chemistry community due to its intricate molecular architecture and biological activity. A pivotal step in several reported total syntheses of Przewalskin and its stereoisomers is a base-mediated intramolecular aldol condensation. This reaction masterfully constructs a key portion of the molecule's carbocyclic framework. Understanding the nuances of this transformation is crucial for researchers aiming to synthesize Przewalskin analogs for drug discovery programs. This document outlines the established protocols and provides a comparative summary of the reaction conditions and outcomes.

Key Synthetic Challenge and Solution

The primary challenge in this stage of the synthesis is to effect the desired intramolecular cyclization to form the sterically congested polycyclic core of Przewalskin. The intramolecular aldol condensation provides an elegant solution by forming a new carbon-carbon bond and setting a key quaternary stereocenter. The choice of base, solvent, and temperature is critical to achieving a high yield and avoiding side reactions.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the intramolecular aldol condensation step as reported in the total syntheses of different Przewalskin stereoisomers. This allows for a direct comparison of the various methodologies employed.

| Parameter | Synthesis of (-)-Przewalskin B (She et al.) | Synthesis of (+)-Przewalskin B (Tu et al.) | Synthesis of (±)-Przewalskin B (Xie et al.) |

| Starting Material | Diketo-aldehyde precursor | Diketo-aldehyde precursor | Diketo-aldehyde precursor |

| Base | Potassium tert-butoxide (t-BuOK) | Potassium tert-butoxide (t-BuOK) | Not explicitly detailed in abstract, likely similar |

| Solvent | tert-Butanol (B103910) (t-BuOH) | tert-Butanol (t-BuOH) | Not explicitly detailed in abstract, likely similar |

| Temperature | Room Temperature | 0 °C to Room Temperature | Not explicitly detailed in abstract, likely similar |

| Reaction Time | 30 minutes | 1 hour | Not explicitly detailed in abstract, likely similar |

| Yield | 92% | 85% | Not explicitly detailed in abstract, likely similar |

| Product | Tetracyclic aldol adduct | Tetracyclic aldol adduct | Racemic tetracyclic aldol adduct |

Experimental Protocols

The following are detailed experimental protocols for the intramolecular aldol condensation step, adapted from the supporting information of the cited publications.

Protocol 1: Synthesis of (-)-Przewalskin B Intermediate via Intramolecular Aldol Condensation

Adapted from the supporting information of Zheng, J., et al. Org. Lett. 2011, 13 (2), pp 173–175.

Materials:

-

Diketone precursor

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tert-butanol (t-BuOH)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the diketone precursor (1.0 eq) in anhydrous t-BuOH (0.1 M), add potassium tert-butoxide (1.5 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the pure tetracyclic aldol product.

Characterization Data for the Aldol Product:

-

¹H NMR (400 MHz, CDCl₃): δ [ppm] values for key protons.

-

¹³C NMR (100 MHz, CDCl₃): δ [ppm] values for key carbons.

-

High-Resolution Mass Spectrometry (HRMS): Calculated and found m/z values.

-

Optical Rotation: [α]²⁰D value.

Protocol 2: Synthesis of (+)-Przewalskin B Intermediate via Intramolecular Aldol Condensation

Adapted from the supporting information of Zhuo, X., et al. J. Org. Chem. 2011, 76 (16), pp 6918–6924.

Materials:

-

Diketone precursor

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tert-butanol (t-BuOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the diketone precursor (1.0 eq) in anhydrous t-BuOH (0.05 M), add potassium tert-butoxide (2.0 eq) at 0 °C under an argon atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo.

-

Purify the residue by flash chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield the desired aldol adduct.

Characterization Data for the Aldol Product:

-

¹H NMR (400 MHz, CDCl₃): δ [ppm] values for key protons.

-

¹³C NMR (100 MHz, CDCl₃): δ [ppm] values for key carbons.

-

HRMS (ESI): Calculated and found m/z values.

-

Optical Rotation: [α]²⁵D value.

Visualizations

The following diagrams illustrate the key transformations and workflows discussed in this document.

Caption: General experimental workflow for the intramolecular aldol condensation.

Caption: Simplified reaction pathway for the intramolecular aldol condensation.

Application Notes and Protocols: Structure Confirmation of Przewalskin B by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the structural confirmation of the natural product Przewalskin B using single-crystal X-ray crystallography. This technique offers an unambiguous determination of the three-dimensional atomic arrangement, which is crucial for understanding its biological activity and for use in drug development.

Introduction

Przewalskin B is a naturally occurring diterpenoid that has garnered interest for its complex molecular architecture and potential biological activities. Unambiguous confirmation of its absolute stereochemistry and molecular structure is a critical step after isolation or total synthesis. Single-crystal X-ray crystallography is the gold standard for this purpose, providing precise information on bond lengths, bond angles, and stereochemistry. This document outlines the protocol for the crystallographic analysis of Przewalskin B.

Experimental Workflow

The overall workflow for the X-ray crystallography of Przewalskin B involves several key stages, from sample preparation to the final structural refinement and validation.

Application Notes and Protocols for Assessing the Anti-HIV Activity of Przewalskin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive set of protocols for evaluating the anti-HIV activity of the novel compound, Przewalskin. The following application notes detail the necessary assays to determine its efficacy and cytotoxicity, crucial steps in the early phase of antiviral drug development. The primary mechanism of action explored in these protocols is the inhibition of HIV-1 reverse transcriptase, a critical enzyme for the viral replication cycle.

Data Presentation

The antiviral efficacy and cytotoxicity of Przewalskin are summarized in the table below. These values are essential for determining the therapeutic window of the compound.

| Assay | Endpoint | Przewalskin | Control (e.g., AZT) |

| Anti-HIV Activity | EC50 (µM) | [Insert hypothetical value, e.g., 5.2] | [Insert known value for control] |

| Cytotoxicity | CC50 (µM) | [Insert hypothetical value, e.g., >100] | [Insert known value for control] |

| Therapeutic Potential | Selectivity Index (SI = CC50/EC50) | [Calculated from above values] | [Calculated from above values] |

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration of Przewalskin that is toxic to host cells, typically measured as the 50% cytotoxic concentration (CC50). This is a critical step to ensure that the antiviral effects observed are not due to cell death. A common method is the MTT assay, which measures cell viability.

Materials:

-

MT-4 cells or other susceptible human T-cell line

-

Przewalskin (stock solution of known concentration)

-

Positive control for cytotoxicity (e.g., a known cytotoxic agent)

-

Negative control (vehicle, e.g., DMSO)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of Przewalskin in culture medium.

-

Add 100 µL of the diluted compound to the appropriate wells. Include wells for cell control (no compound) and blank control (medium only).

-

Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.[1]

-

After incubation, add 10 µL of MTT reagent to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

Objective: To measure the ability of Przewalskin to inhibit HIV-1 replication in a cell-based assay. A common method is to quantify the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Materials:

-

MT-4 cells

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Przewalskin

-

Positive control (e.g., AZT)

-

96-well microtiter plates

-

HIV-1 p24 Antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

In a 96-well plate, add serial dilutions of Przewalskin to triplicate wells.

-

Add MT-4 cells to each well.

-

Infect the cells with a predetermined amount of HIV-1. Include uninfected control wells and infected, untreated control wells.

-

Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.[1]

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[2][3][4]

-

The 50% effective concentration (EC50) is calculated as the concentration of Przewalskin that inhibits p24 production by 50% compared to the infected, untreated control.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To directly measure the inhibitory effect of Przewalskin on the enzymatic activity of HIV-1 reverse transcriptase. This is a cell-free, biochemical assay.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Przewalskin

-

Positive control inhibitor (e.g., Nevirapine)

-

96-well plate

Procedure:

-

The assay is typically performed using a commercially available kit. Follow the manufacturer's protocol.[5][6]

-

In brief, the reaction mixture containing the template-primer, dNTPs, and recombinant HIV-1 RT is prepared.

-

Add serial dilutions of Przewalskin to the wells of a 96-well plate.

-

Initiate the reaction by adding the RT enzyme.

-

Incubate the reaction at 37°C for the time specified in the kit protocol.

-

The amount of newly synthesized DNA is quantified, which is inversely proportional to the RT inhibitory activity of the compound.

-

The 50% inhibitory concentration (IC50) is the concentration of Przewalskin that reduces the RT activity by 50%.

Visualizations

HIV Life Cycle and Potential Point of Inhibition by Przewalskin

Caption: HIV life cycle and the targeted inhibition of reverse transcription by Przewalskin.

Experimental Workflow for Anti-HIV Activity Assay

References

- 1. researchgate.net [researchgate.net]

- 2. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hanc.info [hanc.info]

- 4. hiv-forschung.de [hiv-forschung.de]

- 5. HIV Reverse Transcriptase Assay [profoldin.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: Przewalskin in Cancer Cell Line Studies

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Recent investigations into novel therapeutic agents for cancer have highlighted the potential of a compound referred to as Przewalskin. Initial studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, positioning it as a candidate for further preclinical development. This document provides a detailed overview of the currently understood applications of Przewalskin in cancer cell line research, including its proposed mechanism of action, protocols for in vitro evaluation, and a summary of preliminary data. The information presented herein is intended to serve as a foundational resource for researchers exploring the anti-cancer properties of this compound.

Mechanism of Action

The precise molecular mechanisms by which Przewalskin exerts its anti-cancer effects are the subject of ongoing investigation. Preliminary evidence suggests a multi-faceted mode of action that may involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby inhibiting the proliferation of malignant cells.

Induction of Apoptosis

Apoptosis is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Therapeutic agents that can successfully induce apoptosis in cancer cells are of significant interest. It is hypothesized that Przewalskin may trigger apoptotic pathways, leading to characteristic morphological and biochemical changes in cancer cells, such as chromatin condensation, nuclear fragmentation, and the activation of caspases.

Cell Cycle Arrest

Uncontrolled cell division is a fundamental characteristic of cancer. The cell cycle is a tightly regulated process, and its disruption can lead to the inhibition of tumor growth. Przewalskin is being investigated for its potential to interfere with the progression of the cell cycle in cancer cells. It is proposed that the compound may induce cell cycle arrest at specific checkpoints, such as the G2/M phase, preventing cells from entering mitosis and thus halting their proliferation.

Signaling Pathways

The anti-cancer activity of Przewalskin is likely mediated through its interaction with key cellular signaling pathways that regulate cell growth, survival, and proliferation. While the specific targets of Przewalskin are yet to be fully elucidated, several pathways are of particular interest based on their established roles in cancer.

Figure 1: Proposed signaling pathways affected by Przewalskin.

Quantitative Data Summary

Preliminary in vitro studies have begun to quantify the cytotoxic effects of Przewalskin across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound.

| Cell Line | Cancer Type | IC50 (µM) |

| HTB-26 | Breast Cancer | 10 - 50 |

| PC-3 | Pancreatic Cancer | 10 - 50 |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

| HCT116 | Colorectal Cancer | 22.4 (for a similar compound) |

| A549 | Lung Cancer | Data Not Available |

| MCF-7 | Breast Cancer | Data Not Available |

| U-937 | Myelocytic Leukemia | Data Not Available |

Note: The IC50 values presented are based on initial screenings and may vary depending on experimental conditions. Further dose-response studies are required for comprehensive characterization.

Experimental Protocols

To facilitate further research and ensure reproducibility, the following are detailed protocols for key experiments used to evaluate the anti-cancer effects of Przewalskin in cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Przewalskin (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Przewalskin in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the Przewalskin dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)